molecular formula C19H17FN2OS B2768946 2-(4-fluorophenyl)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide CAS No. 863512-94-1

2-(4-fluorophenyl)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide

Cat. No. B2768946
CAS RN: 863512-94-1
M. Wt: 340.42
InChI Key: GDDVNTXONUKMFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(4-fluorophenyl)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide” is a chemical compound. Its molecular formula is C11H10FN3OS and it has a molecular weight of 251.28 .


Molecular Structure Analysis

The molecular structure of “2-(4-fluorophenyl)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide” is characterized by the presence of a fluorophenyl group, a thiazolyl group, and an acetamide group .

Scientific Research Applications

Glutaminase Inhibition for Cancer Therapy

Research on analogs similar to the compound has led to the identification of potent inhibitors of kidney-type glutaminase (GLS), which is a promising target for cancer therapy. For instance, bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs have shown significant potency and better solubility compared to BPTES, with one analog attenuating the growth of P493 human lymphoma B cells both in vitro and in a mouse xenograft model K. Shukla et al., 2012.

Antimicrobial Activity

Another study focused on the synthesis and evaluation of sulfide and sulfone derivatives of 4-(2-chloro-4-fluorophenyl)-1,3-thiazol-2-amine/acetamide, which displayed significant antimicrobial activity against both Gram-negative and Gram-positive bacteria as well as fungi N. Badiger et al., 2013.

Anti-inflammatory Activity

Compounds bearing the 2-(4-fluorophenyl)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide framework have also been synthesized for their anti-inflammatory properties. A series of novel N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides showed significant anti-inflammatory activity, with some derivatives outperforming others in efficacy K. Sunder et al., 2013.

Src Kinase Inhibition and Anticancer Activities

Thiazolyl N-benzyl-substituted acetamide derivatives, including those structurally akin to the queried compound, have been explored for their Src kinase inhibitory and anticancer activities. This research has identified compounds with significant inhibition of cell proliferation in various cancer cell lines, highlighting the potential for development as anticancer agents Asal Fallah-Tafti et al., 2011.

properties

IUPAC Name

2-(4-fluorophenyl)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2OS/c20-16-8-6-14(7-9-16)12-18(23)21-11-10-17-13-24-19(22-17)15-4-2-1-3-5-15/h1-9,13H,10-12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDDVNTXONUKMFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-fluorophenyl)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide

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